

Comprehensive Application Notes and Protocols: Sodium Disulfide in Copper Electrodeposition Baths

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sodium disulfide

CAS No.: 22868-13-9

Cat. No.: S1917747

[Get Quote](#)

Introduction to SPS in Copper Electrodeposition

Bis-(sodium-sulfopropyl)-disulfide (SPS) is a critical organic additive employed in copper electrodeposition processes, particularly in the electronics industry for the fabrication of **printed circuit boards** and **semiconductor devices**. SPS functions primarily as an **accelerator** that increases copper deposition rates in specific regions when used in combination with suppressor additives and chloride ions. This enables the **superfilling** of high-aspect-ratio features such as trenches and through-holes, preventing void formation and ensuring uniform conductive pathways [1] [2]. The compound dissociates on copper surfaces into its monomeric form, **3-mercapto-1-propanesulfonate (MPS)**, which interacts competitively with other bath components to locally accelerate deposition through complex electrochemical mechanisms [3] [4].

The growing demand for miniaturized electronics has driven the adoption of copper electroplating solutions capable of **bottom-up filling** of microscopic features. SPS plays an indispensable role in this context through its unique ability to counteract the suppression effect of polyethers like polyethylene glycol (PEG) in specific regions, particularly at the bottoms of features where accumulation occurs due to surface area reduction during deposition [5] [2]. These application notes provide comprehensive information on the formulation,

mechanism, analysis, and troubleshooting of SPS-containing copper electroplating baths for researchers and development professionals in the field.

Chemical Composition and Bath Formulation

Standard Bath Compositions

Table 1: Basic components of acid sulfate copper electroplating baths utilizing SPS

Component	Chemical Formula	Concentration Range	Function
Copper ions	$\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$	60-250 g/L	Metal source for deposition
Sulfuric acid	H_2SO_4	45-260 g/L	Increases conductivity, solubility
Chloride ions	HCl or NaCl	20-150 ppm	Essential co-additive for SPS function
SPS	$(\text{C}_3\text{H}_6\text{SO}_3\text{Na})_2\text{S}_2$	1-100 ppm	Accelerator additive
PEG/PAG	$\text{H}(\text{OCH}_2\text{CH}_2)_n\text{OH}$	100-500 ppm	Suppressor additive
Levelers	Various dyes	1-50 ppm	Control surface deposition

Copper electroplating baths utilizing SPS typically employ an **acid sulfate electrolyte** as the foundation, though other formulations including cyanide-based and fluoroborate systems exist [1]. The acid sulfate system predominates in electronic applications due to its **excellent throwing power**, **high current efficiency**, and relative simplicity of control [1]. As shown in Table 1, these baths contain copper sulfate as the primary copper source, sulfuric acid for conductivity enhancement, and a precise combination of organic additives that collectively control deposition characteristics.

Specialized bath formulations have been developed for specific applications. **High-throw baths** used for through-hole plating in printed circuit boards employ lower copper sulfate (60-90 g/L) and higher sulfuric acid (150-225 g/L) concentrations to improve metal distribution in low-current-density areas [1]. Conversely,

high-speed baths utilize moderate copper sulfate concentrations (80-135 g/L) with high sulfuric acid (185-260 g/L) to enable elevated current densities and deposition rates [1].

Table 2: Specialized bath formulations for specific applications

Bath Type	Copper Sulfate	Sulfuric Acid	Chloride Ions	Current Density	Primary Application
General-purpose	190-250 g/L	45-90 g/L	20-150 ppm	2-20 A/dm ²	Decorative plating
High-throw	60-90 g/L	150-225 g/L	30-80 ppm	1.5-5 A/dm ²	PCB through-holes
High-speed	80-135 g/L	185-260 g/L	40-80 ppm	5-20 A/dm ²	Electroforming

Additive Synergy and Concentration Ranges

The **functional efficacy** of SPS depends critically on its interaction with other bath components, particularly chloride ions and suppressor additives. Chloride ions at optimal concentrations (typically 30-80 ppm) are essential for SPS to exhibit its accelerating properties [1] [2]. Without chloride, SPS and its decomposition product MPS demonstrate modest **inhibition effects** rather than acceleration [3] [2]. The suppressor additives, typically polyethylene glycol (PEG) or polyalkylene glycols (PAG) at 100-500 ppm concentrations, create a background inhibition that SPS locally counteracts through competitive adsorption [6] [5].

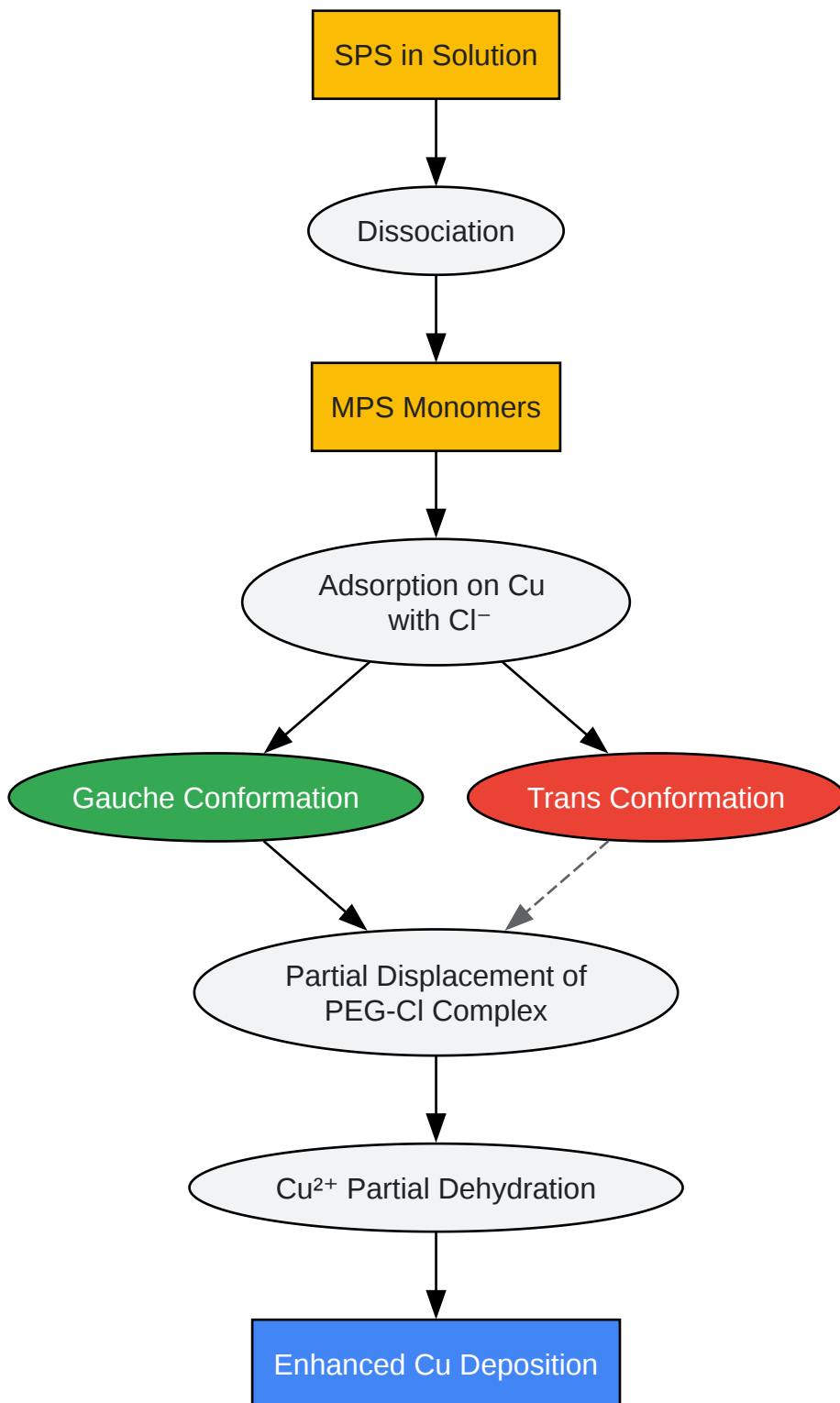
The concentration ratio between SPS and suppressor additives significantly impacts deposition characteristics. Excessive SPS concentrations can lead to **defect formation** including roughness, dendrites, and incorporation of organic decomposition products into the deposit [3] [4]. Insufficient SPS results in inadequate acceleration, potentially leading to **void formation** in high-aspect-ratio features. Optimal SPS concentration typically ranges from **1-10 ppm** in the presence of 200-500 ppm PEG, though precise ratios must be determined empirically for specific applications [6] [2].

Mechanism of Action

Competitive Adsorption and Accelerating Mechanism

The fundamental mechanism through which SPS accelerates copper deposition involves **competitive adsorption** with suppressor complexes on the copper surface. In the absence of SPS, PEG forms a **Cu(I)-PEG-Cl complex** that adsorbs strongly to the copper surface, creating a barrier that inhibits copper ion reduction and substantially reduces deposition rates [6] [2]. When SPS is introduced, it dissociates into MPS monomers which adsorb on the copper surface, partially displacing the PEG-Cl complex and creating sites where copper deposition can proceed at enhanced rates [5].

The adsorption behavior of SPS/MPS is strongly influenced by **molecular conformation**. Studies using time-of-flight secondary-ion mass spectrometry (TOF-SIMS) have identified that MPS molecules can adopt either **gauche or trans conformations** on copper surfaces, with each exhibiting different properties and interactions [3]. The gauche conformation appears particularly effective in acceleration, as the spatial orientation of functional groups facilitates interaction with both copper ions and the electrode surface [3]. The ratio between these conformations depends on applied potential and chloride concentration, providing a molecular-level explanation for the potential-dependent behavior of SPS acceleration.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of SPS dissociation and competitive adsorption on copper surfaces

Role of Chloride Ions and Complex Formation

Chloride ions play an indispensable role in the accelerating mechanism of SPS, serving as a bridging ligand that facilitates the formation of various complex intermediates [6] [2]. In the presence of chloride, SPS and its decomposition product MPS form **Cu(I)-MPS-Cl complexes** that stabilize monovalent copper species and enhance electron transfer kinetics [3] [4]. These complexes exhibit greater surface mobility than the Cu(II)-PEG-Cl suppressor complex, enabling them to reach recessed areas and initiate bottom-up filling.

Spectroscopic studies have revealed that the sulfonate end groups of MPS molecules in gauche conformation interact with **Cu²⁺ ions**, partially removing their hydration shell and facilitating reduction to Cu⁺ [6] [3]. The reduced copper species are then transferred to the chloride adlayer where they undergo further reduction to metallic copper. This mechanism explains how SPS enhances both the charge transfer and mass transport aspects of copper deposition. The presence of chloride ions also influences the **surface coverage** and **conformational equilibrium** of adsorbed thiolate molecules, with optimal acceleration occurring at specific chloride-to-thiol ratios [3].

Experimental Protocols and Methodologies

Bath Preparation and Standard Operating Conditions

Electroplating bath preparation requires precise control of component addition sequence and mixing conditions to ensure reproducible results. The following protocol describes the preparation of a standard acid sulfate copper bath with SPS acceleration:

- **Base electrolyte preparation:** Fill the electroplating tank with approximately 80% of the final volume of deionized water (18 MΩ·cm resistivity). Add sulfuric acid (reagent grade) slowly with continuous mixing. CAUTION: Always add acid to water, never water to acid, to prevent violent exothermic reactions. Allow the solution to cool to room temperature.
- **Copper sulfate addition:** Add the required quantity of copper sulfate pentahydrate (CuSO₄·5H₂O, electronic grade) to the acid solution with continuous mixing until completely dissolved.
- **Chloride addition:** Add the chloride source (typically HCl or NaCl) as a diluted solution to achieve the target concentration (30-80 ppm). Mix thoroughly for at least 15 minutes.
- **Suppressor addition:** Add the suppressor additive (typically PEG with molecular weight 3400-8000 g/mol) as a pre-prepared stock solution. Mix thoroughly for at least 30 minutes.

- **SPS addition:** Finally, add SPS as a fresh, diluted stock solution (typically 100-1000 ppm concentration) to achieve the target concentration (1-10 ppm). Mix gently but thoroughly to ensure homogeneous distribution.

Standard operating conditions for copper electrodeposition with SPS include:

- **Temperature:** Ambient to 40°C (typically 25±2°C)
- **Agitation:** Mechanical stirring (200-400 rpm) or air sparging
- **Current density:** 1-20 A/dm² depending on application
- **Anode-to-cathode ratio:** 1:1 to 2:1
- **Filtration:** Continuous filtration through 1-5 µm polypropylene cartridges

Electrochemical Characterization Methods

Cyclic voltammetry (CV) provides essential information about the electrochemical behavior of SPS-containing baths and interactions between additives [6] [3]. The following protocol describes a standardized approach:

- **Electrode preparation:** Use a platinum rotating disk electrode (4 mm diameter) as the working electrode. Polish the electrode surface with 0.05 µm alumina suspension, rinse with deionized water, and dry. A copper counter electrode and mercury-mercury sulfate reference electrode (MSE) or silver-silver sulfate reference electrode complete the three-electrode system.
- **Solution preparation:** Prepare the base electrolyte (0.25 M CuSO₄ + 1.0 M H₂SO₄ + 50 ppm Cl⁻) and deaerated with nitrogen for 15 minutes prior to measurements.
- **Additive introduction:** After recording the base voltammogram, introduce PEG (250-400 ppm) and record the suppression curve. Finally, add SPS (1-10 ppm) and record the acceleration curve.
- **Measurement parameters:** Scan potential from open circuit potential (OCP) to approximately -0.6 V vs. MSE at 5-20 mV/s scan rate. Electrode rotation: 500-2000 rpm. Maintain temperature at 25±0.5°C.
- **Data analysis:** Analyze the hysteresis between forward and reverse scans, changes in deposition onset potential, and current densities at specific potentials to quantify suppression and acceleration effects.

Electrochemical impedance spectroscopy (EIS) complements CV by providing information about interface characteristics and adsorption processes [2]. Standard EIS parameters for SPS-containing baths include:

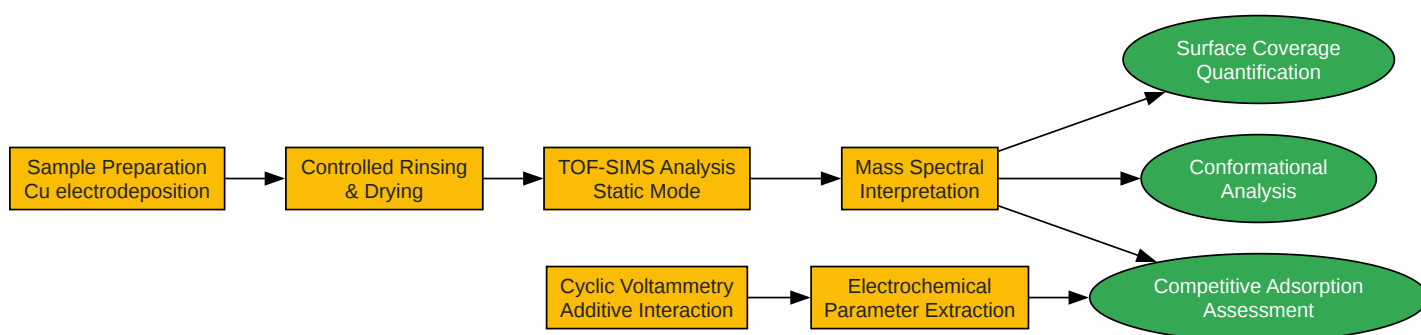
- Frequency range: 10,000 Hz to 0.1 Hz
- Amplitude: 10 mV RMS
- DC potential: Typically -0.2 to -0.4 V vs. MSE

- Data fitting: Equivalent circuit modeling to extract charge transfer resistance, double-layer capacitance, and adsorption parameters

Analytical Methods for Additive Analysis

Time-of-flight secondary-ion mass spectrometry (TOF-SIMS) has emerged as a powerful technique for investigating the adsorption of SPS and its interaction with other additives on copper surfaces [6] [3]. The experimental protocol includes:

- **Sample preparation:** Plate copper onto suitable substrates (e.g., nitinol wire or silicon wafers) under controlled electrochemical conditions. Use a withdrawal apparatus during deposition to create potential gradients along the substrate for spatially-resolved analysis.
- **Rinsing and drying:** Immediately after deposition, rinse samples with copious deionized water using a controlled flow rate and angle to preserve adsorbed species while removing soluble salts. Dry under nitrogen stream.
- **TOF-SIMS analysis:** Conduct analysis using a TOF-SIMS instrument equipped with a bismuth liquid metal ion gun. Operate in static SIMS mode (primary ion dose $< 10^{13}$ ions/cm²) to preserve molecular information. Collect both positive and negative ion spectra.
- **Data interpretation:** Identify characteristic fragments including CH_2SO_3^- (m/z 94.02), $\text{C}_3\text{H}_5\text{SO}_3^-$ (m/z 121.05), CuS^- (m/z 94.95), and $\text{CuSC}_3\text{H}_6\text{SO}_3^-$ (m/z 217) [3]. Monitor chloride (m/z 35, 37) and PEG fragments ($\text{C}_2\text{H}_4\text{O}_2\text{Cu}^+$, $\text{C}_3\text{H}_6\text{OCu}^+$) to evaluate competitive adsorption [6].



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for characterizing SPS adsorption and interactions using combined electrochemical and surface analysis techniques

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Table 3: Troubleshooting guide for SPS-containing copper electroplating baths

Problem	Potential Causes	Diagnostic Tests	Corrective Actions
Incomplete feature filling	Insufficient SPS concentration	Excessive suppressor	Low chloride CV to check acceleration
Hull cell tests	Increase SPS (1-5 ppm)	Adjust PEG:SPS ratio	Verify chloride concentration
Over-acceleration and roughness	Excessive SPS	Chloride outside range	Depleted suppressor CV, EIS
IC for chloride	Dilute and replenish bath	Adjust chloride to 50 ppm	Add fresh PEG
Organic incorporation in deposit	SPS decomposition	Imbalanced additives	High impurity levels TOF-SIMS analysis
HPLC for decomposition	ICP-MS for metals	Carbon treatment	Optimize additive balance
Verify raw material purity	Poor throwing power	High copper concentration	Insufficient acid
Additive imbalance	Throwing power tests	CV at different rotation rates	Adjust Cu:H ₂ SO ₄ ratio
Optimize accelerator:suppressor ratio			

Additive Concentration Monitoring and Control

Maintaining **optimal additive concentrations** is critical for consistent bath performance. The following approaches enable effective monitoring and control:

- **Cyclic voltammetric stripping (CVS)** provides rapid, in-situ assessment of additive concentrations. Standard protocol:
 - Measure the charge required to strip a known amount of electrodeposited copper
 - Compare acceleration and inhibition effects against standard curves
 - Calculate additive concentrations based on normalized charge values
 - Perform daily monitoring with automated systems for precise control
- **HPLC analysis** enables quantitative determination of SPS and decomposition products:
 - Column: Reversed-phase C18 (250 × 4.6 mm, 5 μm)

- Mobile phase: Gradient from 95% water (0.1% TFA) to 60% acetonitrile (0.1% TFA)
 - Flow rate: 1.0 mL/min
 - Detection: UV at 220 nm
 - Retention times: SPS (~8.5 min), MPS (~6.2 min)
- **Mass spectrometry techniques** (LC-MS, TOF-SIMS) provide structural identification and surface adsorption data:
 - Monitor characteristic fragments: SPS (m/z 355), MPS (m/z 155)
 - Track decomposition products including various oxidized species
 - Correlate surface coverage with electrochemical performance

Regular bath maintenance should include **continuous carbon filtration** to remove organic decomposition products, periodic **dummy electrolysis** to eliminate metallic impurities, and systematic **replenishment based on amp-hour consumption** rather than time-based additions. Well-maintained SPS-containing baths can typically operate for 3-6 months before requiring complete replacement.

Conclusion

Bis-(sodium-sulfopropyl)-disulfide (SPS) represents a critical accelerator additive in modern copper electrodeposition processes, particularly for electronics applications requiring bottom-up filling of high-aspect-ratio features. Its efficacy depends fundamentally on **complex interactions** with suppressor additives (PEG), chloride ions, and the copper electrode surface. Successful implementation requires careful control of bath composition, operating parameters, and additive balance based on sophisticated analytical monitoring.

The protocols and guidelines presented in these application notes provide researchers and technicians with comprehensive methodologies for implementing, characterizing, and optimizing SPS-containing copper electroplating baths. By combining electrochemical techniques with surface-sensitive analytical methods like TOF-SIMS, it is possible to develop a **molecular-level understanding** of additive interactions and their impact on deposition properties, enabling continuous improvement of copper electroplating processes for emerging applications in advanced electronics manufacturing.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. electroplating - Wikipedia Copper [en.wikipedia.org]
2. Copper electrodeposition from an acidic plating bath ... [sciencedirect.com]
3. Studies of Bis-(Sodium-Sulfopropyl)-Disulfide and 3 ... [pmc.ncbi.nlm.nih.gov]
4. (PDF) Studies of Bis-(Sodium -Sulfopropyl)- Disulfide and... [academia.edu]
5. Competitive Adsorption Between Bis(3-sodiumsulfopropyl disulfide)... [colab.ws]
6. Interaction of Bis-(sodium -sulfopropyl)- Disulfide and Polyethylene... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Sodium Disulfide in Copper Electrodeposition Baths]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1917747#sodium-disulfide-in-copper-electrodeposition-bath>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com